molecular formula C22H24N2O6 B2556043 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 896305-88-7

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2556043
CAS RN: 896305-88-7
M. Wt: 412.442
InChI Key: QSWSCVJJRPLDFM-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.442. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research involving compounds structurally related to the query chemical emphasizes spectroscopic and quantum mechanical studies. These investigations often aim to understand the vibrational spectra, electronic properties, and potential for applications such as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and free energy of electron injection. Non-linear optical (NLO) activity and molecular docking with proteins like Cyclooxygenase 1 (COX1) are also explored, indicating potential biomedical applications (Mary et al., 2020).

Antitumor Activity Evaluation

Compounds with similar structural motifs have been synthesized and evaluated for their antitumor activity. These studies typically involve screening against a variety of human tumor cell lines to assess their potential in cancer treatment. The synthesis processes, structural analysis, and biological evaluations are critical to identifying compounds with considerable anticancer activity, guiding future drug development efforts (Yurttaş et al., 2015).

Molecular Docking Studies

Molecular docking studies are integral to understanding the interaction between synthesized compounds and biological targets. These studies help in identifying the binding affinities of compounds towards specific proteins or enzymes, offering insights into their mechanism of action at the molecular level. Such research can lead to the development of new therapeutics by optimizing the binding efficiency of compounds to their targets (Talupur et al., 2021).

Synthesis and Characterization

The synthesis and characterization of novel compounds are fundamental aspects of chemical research. Studies often detail the preparation of new molecules through various synthetic routes, followed by extensive characterization using techniques such as IR, NMR, and mass spectrometry. These compounds are then evaluated for different biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, contributing to the discovery of new drugs (Yu et al., 2014).

Kinase Inhibitory and Anticancer Activities

Investigations into kinase inhibitory and anticancer activities of related compounds highlight their potential as therapeutic agents. By focusing on specific molecular targets, such as Src kinase, researchers aim to develop compounds that can effectively inhibit cancer cell proliferation. The synthesis of these molecules, their evaluation for kinase inhibition, and subsequent anticancer activity assessments are crucial steps towards new cancer treatments (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-27-17-5-3-14(9-19(17)28-2)10-21(25)23-15-11-22(26)24(13-15)16-4-6-18-20(12-16)30-8-7-29-18/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWSCVJJRPLDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide

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